![molecular formula C12H28Cl2Si2 B1585583 Octane-1,8-diylbis(chlorodimethylsilane) CAS No. 5089-28-1](/img/structure/B1585583.png)
Octane-1,8-diylbis(chlorodimethylsilane)
Overview
Description
Octane-1,8-diylbis(chlorodimethylsilane) is a chemical compound with the molecular formula C12H28Cl2Si2 . It contains a total of 44 atoms, including 28 Hydrogen atoms, 12 Carbon atoms, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecular structure of Octane-1,8-diylbis(chlorodimethylsilane) contains a total of 43 bonds, including 15 non-Hydrogen bonds and 9 rotatable bonds .Scientific Research Applications
Electronics
In the field of electronics, 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is utilized for its ability to modify surface properties of materials. Its application in electronics revolves around its use as a precursor for creating hydrophobic coatings on electronic components. These coatings can protect delicate parts from moisture and corrosion, which is crucial for the longevity and reliability of electronic devices .
Medicine
While direct applications in medicine are not extensively documented for this compound, its role as a chemical intermediate suggests potential in synthesizing pharmaceuticals or medical-grade polymers. The compound could be used to modify the surface properties of medical devices, contributing to the development of non-stick coatings or antimicrobial surfaces .
Materials Science
1,8-BIS(CHLORODIMETHYLSILYL)OCTANE: plays a significant role in materials science, particularly in the synthesis of novel materials. Its ability to act as a cross-linking agent can be exploited to create new polymeric structures with enhanced thermal stability and mechanical strength. This can lead to the development of advanced composites for aerospace, automotive, and construction industries .
Chemical Synthesis
As a versatile organosilane, this compound is a valuable reagent in chemical synthesis. It can be used to introduce silicon-containing functional groups into organic molecules, which is a critical step in the synthesis of various silicon-based organic compounds. These compounds are essential in the production of sealants, adhesives, and coatings .
Environmental Science
In environmental science, the hydrophobic nature of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE can be harnessed to create protective layers on environmental sensors and monitoring equipment. This protection is vital for ensuring accurate readings in harsh environmental conditions and for the longevity of the equipment used in field studies .
Energy Storage
The compound’s potential applications in energy storage are linked to its chemical stability and hydrophobic characteristics. It could be used in the development of protective coatings for battery components, enhancing their resistance to degradation by moisture or other environmental factors. This can lead to improved battery life and performance, particularly in renewable energy systems .
Safety and Hazards
Octane-1,8-diylbis(chlorodimethylsilane) is classified as a skin irritant and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, eye protection, and face protection when handling this substance . In case of ingestion, inhalation, or contact with skin or eyes, immediate medical attention is advised .
properties
IUPAC Name |
chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNIFCMKCRMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198911 | |
Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octane-1,8-diylbis(chlorodimethylsilane) | |
CAS RN |
5089-28-1 | |
Record name | 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5089-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane-1,8-diylbis[chlorodimethylsilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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